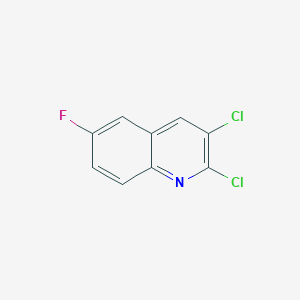

2,3-Dichloro-6-fluoroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4Cl2FN |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

2,3-dichloro-6-fluoroquinoline |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-5-3-6(12)1-2-8(5)13-9(7)11/h1-4H |

InChI Key |

XFRFVUVAWXIUDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichloro 6 Fluoroquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes

The synthesis of the 2,3-dichloro-6-fluoroquinoline framework can be approached through several established and emerging routes. These methods include cyclization reactions that build the heterocyclic ring system and multi-step sequences that allow for the construction of more complex molecular architectures.

Vilsmeier-Haack Reaction and Related Cyclization Approaches

A cornerstone in the synthesis of chloro-substituted quinolines is the Vilsmeier-Haack reaction. rsc.orgdicp.ac.cn This reaction provides a direct route to 2-chloro-3-formylquinolines, which are versatile precursors for compounds like this compound. The process typically begins with an N-arylacetamide, which, for the target compound, would be N-(4-fluorophenyl)acetamide. nih.gov This starting material is treated with the Vilsmeier reagent, a chloroiminium ion generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). dicp.ac.cnresearchgate.net

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the acetanilide, leading to a dichlorination and cyclization cascade to form the quinoline (B57606) ring. researchgate.net The reaction regioselectively yields a 2-chloro-3-formylquinoline. rsc.org For the synthesis of this compound, the resulting 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) would serve as an intermediate, requiring a subsequent chlorination step to replace the formyl group. The reaction conditions are generally robust, though they can require elevated temperatures and extended reaction times. rsc.org Electron-donating groups on the N-arylacetamide generally facilitate the cyclization. rsc.org

| Starting Acetanilide | Reagents | Conditions | Product | Yield (%) | Reference |

| Acetanilide | POCl₃, DMF | 80–90 °C, 4-6 h | 2-Chloroquinoline-3-carbaldehyde (B1585622) | 70% | rsc.org |

| N-(p-tolyl)acetamide | POCl₃, DMF | 80–90 °C, 4-6 h | 2-Chloro-6-methylquinoline-3-carbaldehyde | 80% | rsc.org |

| N-(p-chlorophenyl)acetamide | POCl₃, DMF | 80–90 °C, 4-6 h | 2,6-Dichloroquinoline-3-carbaldehyde | 69% | researchgate.net |

| N-(o-tolyl)acetamide | POCl₃, DMF | 80–90 °C, 4-10 h | 2-Chloro-8-methylquinoline-3-carbaldehyde | 75% | rsc.org |

Other cyclization strategies for forming the quinoline ring include the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂) to yield 3-haloquinolines directly. acs.org

Multi-step Reaction Sequences for Complex Architectures

The construction of complex molecules incorporating the this compound core often necessitates multi-step synthetic sequences. These routes allow for the precise installation of various functional groups and the building of appended ring systems. A common strategy involves using the pre-formed quinoline as a scaffold for further elaboration.

For example, 2-chloro-3-formyl quinoline derivatives, synthesized via the Vilsmeier-Haack reaction, are valuable intermediates for creating more complex architectures. rsc.org A representative multi-step sequence could involve:

Synthesis of the Intermediate : Preparation of a substituted 2-chloro-3-formyl quinoline from the corresponding N-arylacetamide. rsc.org

Formation of a Schiff Base : Condensation of the formyl group with a primary amine, such as a substituted phenylhydrazine, to form an imine.

Cycloaddition : Reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to construct a fused azetidin-2-one (B1220530) (β-lactam) ring. rsc.org

This sequence effectively transforms a relatively simple quinoline into a more complex, fused heterocyclic system. Such multi-step approaches are fundamental in medicinal chemistry for generating libraries of compounds with diverse functionalities for biological screening. acs.org

One-Pot Synthetic Strategies

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic strategies have been developed for quinoline synthesis. nih.gov These methods combine multiple reaction steps into a single operation without isolating intermediates. The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic example that has been adapted for one-pot procedures. figshare.com

A notable one-pot approach involves the reaction of anilines, dicarbonyl compounds (like β-keto esters), and triethyl orthoformate in a domino protocol. nobelprize.orgnih.gov This three-component reaction proceeds through a sequence of condensation, nucleophilic substitution, and Friedel-Crafts-type cyclization to build the quinolone ring system efficiently. nih.gov Another powerful one-pot method is the reduction of o-nitroarylcarbaldehydes with iron, followed by an in-situ condensation with a ketone or aldehyde to furnish the quinoline product. figshare.comresearchgate.net These strategies offer significant advantages in terms of operational simplicity and atom economy.

| Reaction Type | Reactants | Catalyst/Reagents | Key Features | Reference |

| Friedländer Synthesis | o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Fe, aq. HCl | In-situ reduction of nitro group followed by condensation. | figshare.com |

| Domino Protocol | Anilines, Benzoylacetic acid ethyl ester, Triethyl orthoformate | Eaton's reagent (P₂O₅/MeSO₃H) | Three-component reaction forming C-C and C-N bonds. | nih.gov |

| Microwave-Assisted | Anilines, Cinnamaldehydes | Montmorillonite (B579905) K-10 | Solid acid-catalyzed domino cyclization-aromatization. | rsc.org |

| Tandem Cyclisation | Quinolone-alkyne precursors | - | Intramolecular cyclization to form fused ring systems. | libretexts.org |

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for synthesizing and functionalizing the this compound scaffold with high efficiency and selectivity. Both metal-based and non-metal catalysts play crucial roles in modern synthetic strategies.

Metal-Catalyzed Reactions (e.g., Palladium-catalyzed, Copper-catalyzed, Iridium-catalyzed)

Transition metal catalysis is indispensable for the functionalization of quinoline rings through cross-coupling and C-H activation reactions.

Palladium-catalyzed Reactions : Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions such as the Suzuki, Heck, and Negishi reactions. researchgate.netresearchgate.net For a substrate like this compound, the two chlorine atoms offer distinct reaction sites. The differential reactivity of chlorine atoms at various positions on a heterocyclic ring can be exploited for sequential, regioselective cross-coupling, allowing for the controlled introduction of different substituents. nobelprize.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.netnih.gov

Copper-catalyzed Reactions : Copper catalysts are widely used for C-N and C-O bond formation and have been applied to the synthesis of quinolone derivatives. libretexts.org For instance, copper-catalyzed domino reactions can be employed to construct pyrimidine-fused quinolones. libretexts.orgelsevierpure.com Another approach involves the copper-catalyzed amidation of 2-halophenones, followed by a base-promoted Camps cyclization to yield 4-quinolones. mdpi.com These methods highlight copper's utility in both constructing the quinoline core and in subsequent functionalization steps.

Iridium-catalyzed Reactions : Iridium catalysts have emerged as powerful tools for C-H bond functionalization. A notable application is the iridium-catalyzed C-H borylation of fluoroquinolines. nih.govrsc.orgpharmaguideline.com This reaction allows for the direct conversion of a C-H bond on the quinoline ring into a C-B bond, installing a versatile boronic ester group. rsc.org This group can then be used in subsequent palladium-catalyzed Suzuki cross-coupling reactions to introduce a wide range of substituents. The reaction typically uses a catalyst like [Ir(OMe)COD]₂ with a bipyridine ligand and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org

| Catalyst System | Reaction Type | Substrate Example | Key Transformation | Reference |

| [Ir(OMe)COD]₂ / dtbpy | C-H Borylation | 6-Fluoroquinoline | Direct conversion of aromatic C-H to C-Bpin. | rsc.org |

| Pd(OAc)₂ / Ligand | Suzuki Cross-Coupling | Dichloroquinazoline | Regioselective C-C bond formation at C-Cl position. | nobelprize.org |

| CuCl₂ | Domino Reaction | 2-Bromobenzaldehyde, Enaminone | Synthesis of pyrimidine-fused quinolines. | libretexts.org |

| CuI / L-proline | Cyclization | 2-Halophenone, Amide | Synthesis of 2,3-substituted 4-quinolones. | mdpi.com |

Non-Metal Catalysis

In line with the principles of green chemistry, non-metal catalytic systems have gained prominence. These include Brønsted/Lewis acids, bases, and organocatalysts, which can mediate the synthesis of quinolines without the need for transition metals. nih.gov

Acid Catalysis : Both Brønsted and Lewis acids are effective catalysts for classical quinoline syntheses like the Friedländer and Combes reactions. researchgate.net Catalysts range from mineral acids like HCl to sulfonic acids such as p-toluenesulfonic acid (p-TsOH). acs.org Solid acid catalysts, such as montmorillonite K-10, offer advantages like reusability and environmental friendliness, effectively promoting the condensation and cyclization steps in quinoline formation under microwave irradiation. rsc.org

Base Catalysis : Base-mediated reactions are also common. The Pfitzinger reaction, for example, uses a strong base to generate a reactive intermediate from isatin (B1672199) for subsequent condensation. researchgate.net More contemporary methods include phosphine-catalyzed annulations, which operate via a general base catalysis mechanism to construct the quinoline ring from N-tosylated 2-aminoaryl aldehydes and alkynes. nih.gov Simple inorganic bases like potassium hydroxide (B78521) have also been employed to catalyze quinoline synthesis under solvent-free conditions.

Organocatalysis : The use of small organic molecules as catalysts has provided novel, metal-free pathways to quinolines. researchgate.net For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the synthesis of substituted quinolines from 2-aminobenzyl alcohols and ketones. nih.gov The NHC facilitates tandem proton and hydride transfer steps, enabling the key bond-forming cyclization to occur under mild conditions.

Derivatization Strategies for Structural Diversification

The structural framework of this compound serves as a versatile scaffold for the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives with diverse potential applications. Key strategies for this diversification include reactions with various nucleophiles and the application of modern synthetic techniques like click chemistry.

Reactions with Substituted Anilines, Oxindole (B195798), and Rhodanine (B49660)

The chlorine atoms at the C2 and C3 positions of the this compound core are susceptible to nucleophilic substitution, providing a direct route for derivatization. Reactions with substituted anilines can lead to the formation of novel amino-quinoline derivatives. For instance, the synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (B50416) derivatives has been achieved by refluxing 2,4-dichloro-6,7-dimethoxy quinazoline with various aniline (B41778) derivatives in isopropanol (B130326) . This suggests a similar reactivity pattern for this compound.

The Knoevenagel condensation is another powerful tool for derivatizing quinoline structures. This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group. In a relevant study, various rhodanine derivatives were synthesized through a Knoevenagel-type condensation between rhodanines and 2-chloroquinoline-3-carbaldehyde derivatives researchgate.net. This methodology could potentially be adapted for this compound following its conversion to the corresponding carbaldehyde, allowing for the introduction of the rhodanine moiety.

While direct reactions with oxindole were not detailed in the provided search results, the general reactivity of dichloroquinolines suggests that nucleophilic attack by the enolate of oxindole could lead to the formation of novel hybrid structures.

Triazole-Tethered Fluoroquinolone Analogues via Click Chemistry

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for creating complex molecular architectures. nih.govresearchgate.net This strategy has been successfully employed to synthesize triazole-tethered fluoroquinolone analogues. The general approach involves the introduction of a terminal alkyne or an azide (B81097) group onto the fluoroquinolone scaffold, which is then "clicked" with a complementary azide- or alkyne-functionalized molecule to form a stable 1,2,3-triazole linker. nih.govnih.govbohrium.com

For example, fluoroquinolone-triazole hybrids have been synthesized from propargylated fluoroquinolone intermediates through a copper-catalyzed azide-alkyne [3 + 2] cycloaddition. nih.gov This methodology allows for the connection of the fluoroquinolone core to various other molecules, leading to a diverse library of compounds. The synthesis of novel 1H-1,2,3-triazole analogs has been demonstrated to proceed in an aqueous medium, highlighting the green chemistry aspects of this approach. nih.gov

Formation of Carboxamides and Other Functionalized Derivatives

The synthesis of carboxamide derivatives of quinolines is a common strategy for structural modification. For example, a series of 2-chloroquinolin-4-carboxamides have been synthesized and evaluated for their biological activities. mdpi.com While the direct synthesis of carboxamides from this compound was not explicitly detailed, the general principles of organic synthesis suggest several viable routes. One common method involves the conversion of a carboxylic acid group on the quinoline ring to an acid chloride, followed by reaction with an appropriate amine to form the amide bond.

Furthermore, the versatility of the quinoline nucleus allows for the introduction of various other functional groups. For example, the synthesis of 3-heteroaryl fluoroquinolone hybrids often involves the modification of the C3-carboxylic acid group. nih.gov This can be achieved by converting the carboxylic acid to a hydrazide, which can then be cyclized with various reagents to form different heterocyclic rings, such as 1,3,4-oxadiazoles. nih.gov

Strategic Utilization of Precursor Compounds in Reaction Pathways

The synthesis of the core this compound structure relies on the strategic selection and utilization of precursor compounds. A common and versatile method for constructing the quinolone ring system is the Gould-Jacobs reaction. mdpi.com This reaction typically involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinoline ring. mdpi.comquimicaorganica.org

For the synthesis of this compound, a plausible precursor would be a suitably substituted aniline, such as 4-fluoroaniline. The reaction of this aniline with a malonic acid derivative, followed by cyclization and subsequent chlorination steps, would lead to the desired product. The chlorination can often be achieved using reagents like phosphorus oxychloride (POCl3). researchgate.net

Below is a table summarizing the key synthetic reactions and precursors involved in the synthesis and derivatization of this compound.

| Reaction Type | Precursors/Reagents | Product Type | Reference |

| Nucleophilic Aromatic Substitution | This compound, Substituted Anilines | Amino-quinoline derivatives | |

| Knoevenagel Condensation | 2-Chloroquinoline-3-carbaldehydes, Rhodanine | Rhodanine-substituted quinolines | researchgate.net |

| Click Chemistry (CuAAC) | Alkyne/Azide-functionalized fluoroquinolone, Azide/Alkyne-functionalized molecule | Triazole-tethered fluoroquinolones | nih.govnih.govbohrium.com |

| Carboxamide Formation | Quinolone carboxylic acid, Amines | Quinolone carboxamides | mdpi.com |

| Gould-Jacobs Reaction | Substituted Aniline, Diethyl ethoxymethylenemalonate (EMME) | Quinolone ring system | mdpi.comquimicaorganica.org |

| Chlorination | Hydroxyquinoline precursor, Phosphorus oxychloride (POCl3) | Chloroquinoline derivative | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. For 2,3-Dichloro-6-fluoroquinoline, a multi-nuclear NMR approach is essential for a comprehensive characterization.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy would be utilized to determine the number and arrangement of hydrogen atoms in the this compound molecule. The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide critical information about their relative positions and the electronic environment shaped by the chlorine and fluorine substituents.

Interactive Data Table: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| H-4 | - | - | - |

| H-5 | - | - | - |

| H-7 | - | - | - |

| H-8 | - | - | - |

| Note: Specific experimental data for this compound is not publicly available. The table presents a hypothetical representation of the expected data based on general principles of NMR spectroscopy. |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to probe the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom in the quinoline ring. The chemical shifts of these signals are influenced by the electronegativity of the attached substituents (chlorine and fluorine), providing valuable insights into the electronic structure of the carbon framework. Carbons directly bonded to the halogen atoms would exhibit characteristic shifts.

Interactive Data Table: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 | - |

| C-3 | - |

| C-4 | - |

| C-4a | - |

| C-5 | - |

| C-6 | - |

| C-7 | - |

| C-8 | - |

| C-8a | - |

| Note: Specific experimental data for this compound is not publicly available. The table illustrates a hypothetical representation of expected ¹³C NMR data. |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Environments

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a sensitive method. The spectrum would show a signal corresponding to the fluorine atom at the C-6 position, and its chemical shift would be indicative of the electronic environment around it. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) would provide additional structural information.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-C, C-N, C-H, C-Cl, and C-F bonds within the quinoline ring system. The positions of these bands provide a molecular fingerprint that can be used for identification and to confirm the presence of the various functional groups.

Interactive Data Table: Expected FTIR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-Cl Stretch | - |

| C-F Stretch | - |

| Aromatic C=C Stretch | - |

| Aromatic C-H Stretch | - |

| Note: Specific experimental FTIR data for this compound is not publicly available. This table provides a general representation of the expected absorption regions. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would provide the exact molecular mass, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule breaks apart in a predictable manner upon ionization. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. quimicaorganica.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₉H₄Cl₂FN), HRMS would be used to confirm its elemental composition. The technique is sensitive enough to detect the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), providing definitive evidence for the presence of two chlorine atoms in the molecule. The theoretical exact mass and the expected isotopic distribution for the molecular ion [M]⁺ are key identifiers.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound (C₉H₄Cl₂FN)⁺

| Isotopic Peak | Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₉H₄³⁵Cl₂FN | 214.9701 | 100.0 |

| [M+1]⁺ | ¹³CC₈H₄³⁵Cl₂FN | 215.9735 | 9.8 |

| [M+2]⁺ | C₉H₄³⁵Cl³⁷ClFN | 216.9672 | 65.3 |

| [M+3]⁺ | ¹³CC₈H₄³⁵Cl³⁷ClFN | 217.9705 | 6.4 |

Note: Data is calculated based on natural isotopic abundances and exact masses of the elements.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar molecules. While often applied to large biomolecules, it is also effective for smaller organic compounds, typically detecting protonated molecules [M+H]⁺ or other adducts.

In the analysis of fluoroquinolone antibiotics, ESI-MS typically reveals primarily molecular adduct ions at lower energy settings. nih.gov For this compound, analysis in positive ion mode would be expected to yield a prominent signal corresponding to the protonated molecule, [C₉H₄Cl₂FN + H]⁺, at m/z 215.9779. By increasing the instrument's cone voltage, collisionally activated dissociation can be induced, leading to the fragmentation of the molecule. This tandem MS (MS/MS) experiment would produce structurally significant product ions, helping to confirm the connectivity of the quinoline ring system and its substituents.

X-ray Diffraction (XRD) Studies

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed public literature, the analysis of a structurally analogous compound, 2,3-dichloro-6-methoxyquinoxaline , provides a clear example of the data and insights this technique yields. researchgate.net The study on this related compound confirmed its molecular structure and provided detailed crystallographic parameters. researchgate.net Such an analysis for this compound would similarly yield definitive structural data.

Table 2: Representative Single-Crystal XRD Data for Analogous Compound 2,3-dichloro-6-methoxyquinoxaline

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆Cl₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.597(6) |

| b (Å) | 3.9346(16) |

| c (Å) | 15.614(6) |

| β (°) | 101.834(4) |

| Volume (ų) | 937.8(6) |

| Z | 4 |

Data sourced from the crystallographic study of 2,3-dichloro-6-methoxyquinoxaline. researchgate.net

This analysis would confirm the planarity of the fused quinoline ring system and provide precise measurements of the C-Cl, C-F, and other bond lengths and angles within the this compound molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of how molecules pack together.

For a crystal structure of this compound, Hirshfeld analysis would be employed to deconstruct the crystal packing into constituent intermolecular contacts. The analysis generates a fingerprint plot that summarizes the types and relative significance of these interactions. Based on studies of similar halogenated aromatic compounds, the most significant contributions to the surface contacts would likely involve interactions with the chlorine and fluorine atoms. sigmaaldrich.comresearchgate.net

Key interactions expected to be identified include:

Cl···H and F···H contacts: These represent weak hydrogen bonding interactions between the halogen atoms and hydrogen atoms on neighboring molecules.

H···H contacts: These are generally the most abundant contacts and relate to van der Waals forces.

C···H contacts: Interactions involving the aromatic carbon framework.

π–π stacking: Interactions between the planar quinoline ring systems of adjacent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For aromatic compounds like quinoline derivatives, the spectra are dominated by π→π* transitions.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption bands. The quinoline core itself possesses a distinct absorption profile, which is modified by its substituents. The presence of halogen atoms (Cl and F) can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. Studies on related fluoroquinolones often show complex absorption patterns, sometimes with maxima appearing above 400 nm when complexed with specific reagents. researchgate.net Analysis of the spectrum would help to characterize the electronic structure of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. synquestlabs.com The technique relies on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field.

As a stable, closed-shell organic molecule, this compound is diamagnetic, meaning it does not have any unpaired electrons in its ground state. Consequently, the compound is "EPR silent" and would not produce a spectrum under standard EPR analysis.

However, EPR spectroscopy could be a valuable tool in specialized research contexts. For instance, if this compound were subjected to conditions that induce radical formation, such as high-energy irradiation or specific redox reactions, EPR could be used to detect and characterize the resulting paramagnetic species. researchgate.net This application would not be for routine structural characterization but rather for studying the compound's reactivity and potential to form radical intermediates.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a chemical compound. This analytical method provides the percentage by weight of each element present in the sample, which is crucial for verifying the empirical formula of a newly synthesized or purified compound. For this compound, with a presumed molecular formula of C₉H₄Cl₂FN, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N).

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 50.06 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.87 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 32.83 |

| Fluorine | F | 19.00 | 1 | 19.00 | 8.80 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.49 |

| Total | 216.04 | 100.00 |

Note: The molecular formula C₉H₄Cl₂FN is assumed based on the compound's name and comparison with its isomers. The molecular weight is calculated as 216.04 g/mol .

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is essential for determining the thermal stability and decomposition profile of a compound. The resulting data, often presented as a TGA curve, plots the percentage of weight loss against temperature.

The TGA curve can reveal key information about the compound's properties, including its decomposition temperature, the presence of volatile components, and the composition of the final residue. The onset temperature of decomposition is a critical indicator of the material's thermal stability.

Specific thermogravimetric analysis data for this compound is not available in the public domain based on a comprehensive review of scientific literature. Research on the thermal properties of various quinoline derivatives indicates that their stability can be influenced by the nature and position of substituents on the quinoline ring. However, without experimental data, a detailed thermal degradation profile for this compound cannot be provided.

Table 2: Thermogravimetric Analysis Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (°C) | Data not available |

| Peak Decomposition Temperature (°C) | Data not available |

| Percentage Weight Loss (%) | Data not available |

| Residual Mass at end of analysis (%) | Data not available |

Note: This table is a template for TGA data. No experimental values for this compound have been reported in the available literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. researchgate.net DFT methods, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with basis sets like 6-311++G(d,p), are frequently employed to calculate the properties of quinoline (B57606) derivatives and other halogenated compounds. dergipark.org.tr These calculations offer a detailed understanding of the molecule's geometry, stability, and electronic characteristics.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 2,3-Dichloro-6-fluoroquinoline, this involves calculating bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 6-chloroquinoline (B1265530) and various dichloro-substituted compounds, have demonstrated that DFT calculations can accurately predict molecular geometry. dergipark.org.tracs.org The optimization process for this compound would confirm the planarity of the quinoline ring system, a characteristic feature of this heterocyclic scaffold. dergipark.org.tr Conformational analysis, while more critical for molecules with flexible single bonds, would confirm the rigid, planar structure of the fused ring system in this specific compound.

Table 1: Representative Theoretical Geometrical Parameters for a Quinoline Ring System

Note: The following data is representative of a quinoline scaffold optimized using DFT methods and does not represent experimentally verified values for this compound specifically.

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

| Bond Length | C-C (aromatic) | 1.37 - 1.42 | Bond Angle | C-C-C (in ring) | 118 - 122 |

| Bond Length | C-N (aromatic) | 1.33 - 1.38 | Bond Angle | C-N-C (in ring) | 117 - 119 |

| Bond Length | C-Cl | ~1.74 | Bond Angle | C-C-Cl | ~120 |

| Bond Length | C-F | ~1.35 | Bond Angle | C-C-F | ~120 |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. semanticscholar.orgnih.gov

Table 2: Key Electronic Properties Derived from HOMO-LUMO Energies

| Property | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. dergipark.org.tr |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. dergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Quantifies the electrophilic character of a molecule. dergipark.org.tr |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is used to predict how a molecule will interact with other species and to identify regions susceptible to electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays different values of electrostatic potential on the electron density surface using a color spectrum.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions would be concentrated around the electronegative nitrogen atom and, to a lesser extent, the chlorine and fluorine atoms. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential. researchgate.net

The MEP map for this compound would provide valuable insights into its intermolecular interaction patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states. dergipark.org.tr It is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) by calculating the transition energies between the ground state and various excited states, along with their corresponding oscillator strengths. dergipark.org.tr For a molecule like this compound, TD-DFT can elucidate the nature of its electronic transitions, typically π → π* transitions within the aromatic quinoline system.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. chula.ac.th This technique is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

For compounds in the quinoline and fluoroquinolone class, common biological targets include bacterial DNA gyrase and topoisomerase II, enzymes essential for DNA replication. nih.govresearchgate.netnih.gov Molecular docking studies of this compound would involve placing the molecule into the active site of such an enzyme to predict its binding affinity and interaction patterns.

The results of a docking simulation are typically reported as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable binding interaction. nih.gov The simulation also reveals the specific binding mode, detailing key interactions such as:

Hydrogen Bonds: Interactions between the ligand and specific amino acid residues (e.g., Aspartic acid, Serine, Glutamine) in the enzyme's active site. nih.gov

Hydrophobic Interactions: Nonpolar interactions that stabilize the ligand within the binding pocket.

π-π Stacking: Interactions between the aromatic ring of the quinoline and aromatic amino acid residues like Tyrosine or Phenylalanine.

Docking studies can thus provide a rational basis for the potential antimicrobial activity of this compound by predicting its ability to inhibit key bacterial enzymes. nih.gov

Table 3: Representative Molecular Docking Results for Fluoroquinolone Analogs with DNA Gyrase

Note: This table shows example data typical of docking studies for related compounds and does not represent specific results for this compound.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Fluoroquinolone Analog A | S. aureus DNA Gyrase | -7.7 | ASP79, SER80 | Hydrogen Bond |

| Fluoroquinolone Analog B | S. aureus DNA Gyrase | -8.5 | GLY77, ALA78 | Hydrophobic |

| Fluoroquinolone Analog C | Human Topoisomerase II | -9.9 | ASP479, SER480 | Hydrogen Bond |

Rationalization of Observed Biological Interactions

Computational methods, particularly molecular docking, are pivotal in rationalizing the observed biological interactions of this compound with its putative biological targets. Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a three-dimensional representation of the intermolecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For halogenated quinolines, studies have often focused on their interactions with enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial replication. nih.govjppres.com The chlorine and fluorine substituents on the this compound ring are expected to significantly influence its binding affinity and specificity. The electron-withdrawing nature of these halogens can modulate the charge distribution across the quinoline scaffold, potentially enhancing interactions with specific amino acid residues in the active site of a target protein.

For instance, the chlorine atoms at the 2- and 3-positions can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding. The fluorine atom at the 6-position is known to enhance the antibacterial activity of quinolones, likely by improving cellular uptake and interaction with the target enzyme. biointerfaceresearch.com

To illustrate the potential interactions, a hypothetical molecular docking study of this compound with a bacterial DNA gyrase could yield data such as that presented in the interactive table below. Such a study would involve docking the compound into the active site of the enzyme and calculating the binding energy, which is an estimate of the affinity of the compound for the protein. The lower the binding energy, the more stable the complex. The simulation would also identify key amino acid residues involved in the interaction.

Hypothetical Docking Scores of this compound and Analogues with Bacterial DNA Gyrase

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -9.5 | Asp87, Arg91, Ser83 | Hydrogen Bond, Halogen Bond |

| 6-Fluoroquinoline | -7.2 | Asp87, Gly81 | Hydrogen Bond |

| 2,3-Dichloroquinoline | -8.1 | Arg91, Val90 | Halogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of novel compounds and to guide the design of more effective analogues.

For a class of compounds like substituted quinolines, a QSAR study would involve compiling a dataset of molecules with known biological activities (e.g., antibacterial efficacy) and calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then employed to develop a QSAR model that correlates a subset of these descriptors with the observed biological activity. For this compound, key descriptors would likely include those related to its halogenation pattern. The presence of chlorine and fluorine atoms would significantly impact its lipophilicity, electronic properties, and potential for specific interactions, all of which could be captured by a robust QSAR model. nih.govajol.info

A representative QSAR study on a series of quinoline derivatives might yield a model that highlights the importance of certain descriptors, as shown in the interactive table below. This hypothetical table illustrates how different physicochemical properties might contribute to the predicted biological activity.

Illustrative QSAR Parameters for a Series of Substituted Quinolines

| Compound | LogP | Dipole Moment (Debye) | Molecular Weight (g/mol) | Predicted Antibacterial Activity (MIC, µg/mL) |

|---|---|---|---|---|

| This compound | 3.8 | 2.5 | 229.04 | 1.5 |

| 6-Fluoroquinoline | 2.1 | 1.8 | 147.15 | 8.2 |

| 2,3-Dichloroquinoline | 3.2 | 2.9 | 198.04 | 3.7 |

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations, particularly those based on quantum mechanics (QM) and molecular dynamics (MD), can provide detailed insights into the mechanistic pathways of a drug's action at an atomic level. These methods can be used to model the dynamic behavior of a ligand-receptor complex over time and to investigate the energetic profiles of potential reaction pathways.

In the context of this compound, computational simulations could be employed to elucidate its mechanism of action, for example, as an inhibitor of bacterial DNA gyrase. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could be used to model the enzymatic reaction in the presence and absence of the inhibitor. This would allow for the identification of key transition states and the calculation of activation energies, thereby revealing how the compound interferes with the catalytic cycle of the enzyme.

MD simulations can complement this by providing information on the conformational changes in the protein upon ligand binding and the stability of the ligand-protein complex over time. nih.gov For instance, a simulation might show that the binding of this compound induces a conformational change in DNA gyrase that prevents it from cleaving and religating DNA, thus inhibiting bacterial replication.

A hypothetical summary of a computational simulation to elucidate a mechanistic pathway is presented in the interactive table below. This table outlines the key steps that might be investigated and the computational methods used.

Hypothetical Computational Simulation of this compound's Mechanism of Action

| Simulation Step | Computational Method | Key Findings |

|---|---|---|

| Initial Binding Pose Prediction | Molecular Docking | Identification of the binding site and key interacting residues. |

| Complex Stability Analysis | Molecular Dynamics (MD) | Confirmation of a stable ligand-protein complex over a simulated time period. |

| Enzymatic Reaction Pathway | QM/MM Simulations | Calculation of the energy barrier for the enzymatic reaction in the presence of the inhibitor, showing a significant increase compared to the native enzyme. |

Chemical Reactivity and Functionalization Strategies

Halogen-Metal Exchange Reactions for Carbon-Carbon Bond Formation

Halogen-metal exchange is a powerful method for converting carbon-halogen bonds into carbon-metal bonds, which can then be reacted with various electrophiles to form new carbon-carbon bonds. In compounds like 2,3-dichloro-6-fluoroquinoline, the relative reactivity of the halogens dictates the outcome of the reaction. Typically, the exchange rate follows the trend I > Br > Cl, while aryl fluorides are generally unreactive. princeton.edu This process often involves the use of organolithium reagents at low temperatures.

The resulting organolithium species is a potent nucleophile and can be used in subsequent reactions, such as carboxylation, to introduce new functional groups onto the quinoline (B57606) ring. The selectivity of the exchange is influenced by factors such as the stability of the resulting carbanion and the specific reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) on Halogen Atoms, including Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgnih.gov In the quinoline system, the ring nitrogen atom acts as an electron-withdrawing group, activating the halogen substituents towards nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

For SNAr reactions to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the anionic intermediate. libretexts.org The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. This is because the most electronegative atom (fluorine) most effectively stabilizes the intermediate by withdrawing electron density from the ring. youtube.com

In this compound, the chlorine atoms at the C2 and C3 positions are activated by the pyridine-type nitrogen atom. nih.gov This makes them susceptible to displacement by various nucleophiles, such as amines, alkoxides, and thiolates. nih.govyoutube.com The fluorine at C6 is generally less reactive in SNAr reactions compared to the chlorines on the pyridine (B92270) ring, which are more directly activated by the ring nitrogen.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of C-C bonds and have transformed the synthesis of biaryls, conjugated dienes, and styrenes.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edulibretexts.org This reaction is widely used due to the stability, low toxicity, and commercial availability of the organoboron reagents. organic-chemistry.org

In dihalogenated quinolines, selective Suzuki coupling can often be achieved due to the different reactivities of the halogen atoms. The chlorine at the C2 position is generally more reactive than the chlorine at the C6 position in similar systems like 2,6-dichloroquinoxaline, a selectivity controlled by electronic parameters. researchgate.net This allows for the stepwise functionalization of the molecule. By carefully selecting the reaction conditions (catalyst, base, solvent), it is possible to selectively substitute one chlorine atom, leaving the other and the fluorine atom intact for subsequent transformations. researchgate.net

Table 1: Representative Conditions for Suzuki Cross-Coupling Reactions This table is based on general principles and analogous systems, as specific data for this compound was not detailed in the provided search results.

| Catalyst | Base | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | Mono-arylation, typically at the more activated C2 position. researchgate.net |

While a direct "Heck-Suzuki" coupling is not a standard named reaction, the term may refer to a sequential application of the Heck and Suzuki reactions. The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes using a palladium catalyst and a base to form substituted alkenes. nih.govorganic-chemistry.orgyoutube.com

Given the reactivity of the chloro-substituents in this compound, a Heck reaction could be performed to introduce an alkene substituent, typically at the more reactive C2 position. Following this, the remaining chloro and fluoro substituents could potentially undergo a subsequent Suzuki coupling reaction under different catalytic conditions to introduce an aryl or vinyl group, demonstrating a sequential functionalization strategy. The success of such a sequence depends on the careful selection of catalysts and conditions to control the regioselectivity at each step. researchgate.net

Carboxylation and Subsequent Derivatization

Carboxylation provides a route to introduce a carboxylic acid group, which is a versatile handle for further derivatization into esters, amides, and other functional groups. A common method for carboxylation of aryl halides involves a two-step process. First, a halogen-metal exchange reaction, as described in section 5.1, is performed to generate an organometallic intermediate (e.g., an organolithium or Grignard reagent). This nucleophilic species is then quenched with carbon dioxide (CO₂) to form a carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid.

For this compound, this process would likely occur at one of the chloro-substituted positions following selective metal-halogen exchange. The resulting quinoline carboxylic acid is a valuable building block for the synthesis of a wide range of derivatives.

Directed Borylation Reactions for Regioselective Functionalization

Directed C-H borylation has emerged as a powerful technique for the regioselective functionalization of heteroarenes, creating versatile organoboronate esters that can be used in subsequent reactions like Suzuki couplings. rsc.org Iridium-catalyzed borylation reactions are particularly effective for this transformation. elsevierpure.comnih.govnih.gov

In the context of 6-fluoroquinolines, the fluorine atom can act as a directing group, guiding the borylation to the adjacent C7 position. nih.govacs.org This regioselectivity is a key advantage, allowing for the functionalization of a C-H bond that might otherwise be difficult to activate. The reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govacs.org The resulting 7-borylated-2,3-dichloro-6-fluoroquinoline can then undergo further cross-coupling reactions to introduce a diverse range of substituents at the C7 position. nih.gov

Table 2: General Conditions for Iridium-Catalyzed Borylation of 6-Fluoroquinolines

| Catalyst Precursor | Ligand | Boron Source | Solvent | Temperature (°C) |

|---|

This method provides a complementary strategy to functionalization via halogen manipulation, enabling the introduction of substituents at positions not occupied by halogens. nih.gov

Oxidative C-H Amination Reactions

Extensive literature searches did not yield specific documented examples of oxidative C-H amination reactions directly involving this compound. This suggests that the direct functionalization of a carbon-hydrogen bond to form a carbon-nitrogen bond on this particular quinoline derivative through an oxidative process is not a well-reported area of research in the reviewed scientific literature.

General principles of oxidative C-H amination involve the use of a metal catalyst (such as rhodium, palladium, copper, or iron) and an aminating agent in the presence of an oxidant. This methodology allows for the formation of C-N bonds by activating a typically inert C-H bond, offering a more atom-economical approach compared to traditional cross-coupling reactions which require pre-functionalized starting materials.

While the direct oxidative C-H amination of this compound is not described, related transformations on quinoline and other heterocyclic systems have been reported. These reactions often proceed with varying degrees of regioselectivity, influenced by the electronic and steric nature of the substrate, the catalyst, and the directing group. However, without specific studies on this compound, any discussion on potential reaction outcomes would be speculative.

Further research would be necessary to explore the feasibility and potential outcomes of subjecting this compound to various known oxidative C-H amination conditions. Such studies would need to systematically screen different catalysts, oxidants, and nitrogen sources to determine if and where C-N bond formation can be achieved on the quinoline core and to evaluate the influence of the existing chloro and fluoro substituents on the reactivity and regioselectivity of the transformation.

Role in Advanced Heterocyclic Framework Synthesis

Quinoline (B57606) Nucleus as a Key Synthon for Diverse Heterocycles

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged" scaffold in medicinal chemistry and materials science. rsc.orgfuture-science.com Its rigid, aromatic structure provides a foundation for constructing a wide array of derivatives. rsc.orgrsc.org The quinoline nucleus is a cornerstone in the development of new drugs, with many compounds containing this core exhibiting a broad spectrum of biological activities. rsc.orgfuture-science.com As a synthon, or a synthetic building block, the quinoline core allows for strategic modifications to its structure. rsc.org Functional groups can be introduced at various positions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired functions. rsc.org Dichloro-substituted quinolines, such as 2,3-dichloro-6-fluoroquinoline, are particularly valuable as the chlorine atoms can be selectively replaced through nucleophilic substitution reactions, acting as handles for the annulation of additional rings or the attachment of other heterocyclic systems.

Synthesis of Fused Tetracyclic Quinoline Derivatives

Fused tetracyclic systems that incorporate a quinoline nucleus are a significant class of organic molecules, with many exhibiting important biological properties. rsc.org The synthesis of these complex structures often relies on cascade or domino reactions that efficiently build multiple rings in a single sequence. rsc.org Chloro-substituted quinolines are instrumental in these synthetic strategies.

A key approach involves using a 2-chloroquinoline (B121035) derivative as a precursor for intramolecular or intermolecular cyclization reactions to form a fourth ring. For instance, in a multi-step synthesis of 11-substituted-6H-indolo[2,3-b]quinolines, a 4-hydroxy-quinolin-2(1H)-one is first converted into a 2-chloro-quinoline intermediate by treatment with phosphorus oxychloride (POCl₃). rsc.org This 2-chloro derivative then undergoes further reactions, such as a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization, to construct the fused indole (B1671886) ring, yielding the final tetracyclic indolo[2,3-b]quinoline system. rsc.org The chlorine atom at the C2 position is essential as it serves as an excellent leaving group to facilitate the ring-closing reaction. This demonstrates how the chloro-substituents on a quinoline core, such as those in this compound, provide the necessary reactivity to build complex, multi-ring structures. rsc.orgrsc.org

| Precursor | Reagents/Conditions | Product | Research Finding |

| 4-Anilino-quinolin-2(1H)-one | 1. POCl₃, 90°C | 2-Chloro-4-anilinoquinoline | The reaction converts the quinolinone into a more reactive 2-chloroquinoline intermediate. rsc.org |

| 2-Chloro-4-anilinoquinoline | 2. Cyclization (e.g., Pd-catalyzed) | Fused Indolo[2,3-b]quinoline | The chloro-group at the C2 position acts as a leaving group, enabling the intramolecular cyclization to form the fourth ring of the tetracyclic system. rsc.org |

Preparation of Hybrid Molecules with Other Nitrogen-Containing Heterocyclic Systems (e.g., Triazines, Triazoles)

The creation of hybrid molecules, where a quinoline scaffold is covalently linked to another nitrogen-containing heterocycle like triazine or triazole, is a prominent strategy in drug discovery. future-science.com The this compound is an ideal starting material for such syntheses due to its two distinct reactive sites.

One powerful method for creating these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this approach, a quinoline derivative is functionalized with either an azide (B81097) or an alkyne group, and the partner heterocycle is functionalized with the complementary group. For example, 4,7-dichloroquinoline (B193633) can be converted to an alkyne-containing derivative, 7-chloro-4-(prop-2-yn-1-yloxy)quinoline. future-science.com This molecule can then be "clicked" with an azide-functionalized partner, such as a 4-azidosulfonamide, in the presence of a copper catalyst to form a stable 1,2,3-triazole linker between the two moieties. future-science.com

Furthermore, the chloro-substituents can be used to directly build a fused heterocyclic ring. For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) reacts with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) to yield 6-methoxy-1H-pyrazolo[3,4-b]quinoline. nih.gov In this reaction, the hydrazine first forms a hydrazone with the aldehyde at the C3 position, followed by a nucleophilic attack on the C2 position, displacing the chlorine atom and forming the fused pyrazole (B372694) ring. nih.gov This highlights how the 2-chloro-3-substituted pattern is a key synthon for building fused azole systems.

| Quinoline Precursor | Reaction Partner | Reagents/Conditions | Product System |

| 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-Azidosulfonamides | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, 50°C | Quinoline- rsc.orgrsc.orgresearchgate.net-triazole-Sulfonamide Hybrid future-science.com |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Hydrazine Hydrate | Ethanol, Reflux | Fused Pyrazolo[3,4-b]quinoline nih.gov |

Synthesis of Chlorinated Fluoro-Quinoline and Fluoro-Pyridopyrimidinone Derivatives

The synthesis of specifically substituted chlorinated fluoro-quinolines is a critical area of research, as these compounds are often key intermediates for more complex targets. A facile and scalable two-step synthesis has been developed for analogous compounds like 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.org This process involves heating p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride (POCl₃). acs.org This one-pot reaction proceeds through a tandem chlorination-cyclization process to directly yield the dichlorinated fluoroquinoline core. acs.org This method provides an efficient route to highly functionalized quinolines that can be difficult to access through other means.

The reactive nature of chloro-substituted quinolines also allows for the synthesis of further fused heterocyclic systems, such as pyridopyrimidinones. For instance, 2-chloroquinoline-3-carbonitriles can be reacted with guanidine (B92328) hydrochloride in the presence of a base like potassium tert-butoxide (t-BuOK). nih.gov The reaction proceeds via nucleophilic attack of the guanidine on the nitrile group, followed by an intramolecular cyclization where another nitrogen atom of the guanidine displaces the chlorine atom at the C2 position. This efficient cyclization yields 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones, demonstrating a direct conversion of a dichloro-precursor pattern into a fused pyridopyrimidinone system. nih.gov

| Starting Materials | Key Reagent | Product | Synthetic Strategy |

| p-Anisidine, 2-Fluoromalonic acid | Phosphorus Oxychloride (POCl₃) | 2,4-Dichloro-3-fluoro-6-methoxyquinoline | One-pot tandem chlorination-cyclization. acs.org |

| 2-Chloroquinoline-3-carbonitriles, Guanidine hydrochloride | Potassium tert-butoxide (t-BuOK) | 2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones | Intermolecular reaction followed by intramolecular cyclization via nucleophilic displacement of chlorine. nih.gov |

Mechanistic and Theoretical Studies in Biological Interactions Non Clinical

Investigation of Enzyme Inhibition Mechanisms

Derivatives of the quinoline (B57606) scaffold have been extensively studied for their inhibitory effects on a range of bacterial and human enzymes. The following sections detail the mechanistic insights into the inhibition of key enzymatic targets.

Quinolone compounds are well-established inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair. nih.gov This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The primary mechanism of action for quinolones involves the stabilization of the covalent complex between DNA gyrase and DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov

The 3-carboxyl and 4-carbonyl groups of the quinolone nucleus are considered essential for this antibacterial activity. oup.com While specific studies on 2,3-Dichloro-6-fluoroquinoline are limited, the structural analogy to fluoroquinolones suggests a similar mechanism of action. The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, contributing to their efficacy. nih.gov Theoretical studies and molecular modeling of related quinoline derivatives have been employed to understand the binding interactions within the active site of DNA gyrase. researchgate.net

Table 1: General Inhibitory Properties of Fluoroquinolones against DNA Gyrase

| Target Enzyme | Subunits | Mechanism of Inhibition | Key Structural Features for Activity |

| DNA Gyrase | GyrA, GyrB | Stabilization of the enzyme-DNA covalent complex, leading to double-strand DNA breaks. | 3-carboxyl group, 4-carbonyl group, C-6 fluorine substituent. |

In addition to DNA gyrase, Topoisomerase IV is a primary target of quinolone antibiotics, particularly in Gram-positive bacteria. nih.gov Structurally and functionally similar to DNA gyrase, Topoisomerase IV is also a type II topoisomerase involved in the decatenation of daughter chromosomes following DNA replication. Its inhibition by quinolones follows a similar mechanism of stabilizing the enzyme-DNA complex, which obstructs the separation of replicated chromosomes and leads to bacterial cell death. nih.gov The potency of different quinolone derivatives against Topoisomerase IV can vary, influencing their spectrum of antibacterial activity.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of nucleic acid precursors. nih.gov Its inhibition can lead to the cessation of cell growth and division, making it an attractive target for antimicrobial and anticancer therapies. While direct experimental evidence for the inhibition of DHFR by this compound is not extensively documented, related quinoline and quinazoline (B50416) derivatives have been investigated as DHFR inhibitors. nih.gov

Molecular docking studies are a common theoretical approach to predict the binding affinity of small molecules to enzyme active sites. nih.govresearchgate.net Such in silico methods have been used to explore the interaction of various heterocyclic compounds with DHFR, suggesting that the quinoline scaffold has the potential to bind to the active site of this enzyme. nih.govmdpi.com The binding of these inhibitors is often stabilized by interactions with key amino acid residues within the enzyme's active site. nih.gov

Table 2: DHFR Inhibitory Activity of Selected Quinoline and Quinazoline Derivatives

| Compound Class | Reported IC50 Values | Method of Study |

| Quinazoline analogs | Micromolar to nanomolar range | In vitro enzyme assays |

| Modified trimethoprim (B1683648) analogs | Micromolar range | In vitro enzyme assays and molecular dynamics |

The versatility of the quinoline scaffold allows for its interaction with a variety of other enzymatic targets. While specific inhibitory activity of this compound against the bacterial cell division proteins MipZ and FtsZ, or the fatty acid biosynthesis enzyme FabI, has not been detailed in the available literature, the broader class of quinoline derivatives has shown diverse enzyme inhibitory profiles. nih.gov

Some quinoline-based compounds have been found to inhibit other DNA-interacting enzymes, such as polymerases and base excision repair glycosylases. Furthermore, certain fluoroquinolones have been shown to inhibit human topoisomerase IIalpha, particularly in the presence of UVA irradiation, suggesting a potential for photosensitized enzyme inhibition. nih.gov The investigation of quinoline derivatives as inhibitors of Topoisomerase I has also been a subject of research in the context of anticancer drug development.

Understanding Bacterial Resistance Mechanisms at a Molecular Level

The emergence of bacterial resistance to quinolone antibiotics is a significant clinical concern. The primary mechanisms of resistance at the molecular level involve modifications of the drug's targets or a reduction in the intracellular concentration of the drug. nih.gov

Target-site mutations are a common cause of resistance. These mutations typically occur in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the GyrA subunit of DNA gyrase and the ParC subunit of Topoisomerase IV, respectively. nih.gov These mutations alter the amino acid sequence of the enzymes, leading to reduced binding affinity of the quinolone inhibitor.

Another major resistance mechanism is the active efflux of the drug from the bacterial cell. This is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of substrates, including quinolones. Overexpression of these pumps can significantly decrease the intracellular concentration of the antibiotic, rendering it less effective. nih.gov

Theoretical Structure-Activity Relationships for Bioactive Analogues

The biological activity of quinoline derivatives is highly dependent on their substitution pattern. Theoretical structure-activity relationship (SAR) studies aim to understand how different functional groups at various positions on the quinoline ring influence the compound's interaction with its biological targets. oup.comresearchgate.netnih.gov

For quinolone antibacterials, a halogen substituent, such as chlorine or fluorine, at certain positions can significantly enhance antimicrobial effectiveness. A fluorine atom at the C-6 position, as seen in this compound, is a well-known feature that improves potency. nih.gov Halogen substitutions at the C-8 position have also been shown to improve oral absorption and activity against anaerobic bacteria. nih.gov

The presence of chloro groups at the C-2 and C-3 positions in this compound is less common in clinically used fluoroquinolones. Theoretical studies could elucidate how these bulky and electronegative substituents affect the planarity of the quinoline ring and its interactions with the binding pockets of target enzymes. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are valuable tools for predicting the bioactivity of novel analogues and for guiding the design of more potent and selective compounds. researchgate.net These studies can provide insights into the optimal electronic and steric properties required for effective enzyme inhibition. oup.comnih.gov

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)

No specific data on the interaction of this compound with DNA, RNA, or proteins was found in the provided search results. Studies on other fluoroquinolone compounds have shown interactions with bacterial DNA gyrase and topoisomerase IV, as well as potential for DNA intercalation. researchgate.netnih.govacs.orgresearchgate.net However, these findings cannot be directly attributed to this compound without specific research on this compound.

Table 1: Summary of Mechanistic Studies on the Interaction of this compound with Biological Macromolecules

| Macromolecule | Interaction Studied | Findings |

|---|---|---|

| DNA | Binding, Intercalation, Enzyme Inhibition | No data available for this compound. |

| RNA | Binding, Structural Changes | No data available for this compound. |

| Proteins | Enzyme Inhibition (e.g., Topoisomerases) | No data available for this compound. |

| Compound Name |

|---|

| This compound |

| Ciprofloxacin |

| Norfloxacin |

Green Chemistry Approaches in 2,3 Dichloro 6 Fluoroquinoline Research

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netijbpas.com This technology utilizes the ability of polar molecules to convert electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. ijbpas.com In the context of quinoline (B57606) synthesis, microwave irradiation has been shown to significantly improve reaction efficiency. For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a closely related compound, was achieved with a high yield of 94% in just one hour using microwave heating. jmpas.com Similarly, a one-pot microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines has been reported to proceed in as little as 50 seconds at 600 W, demonstrating a dramatic reduction in reaction time. asianpubs.org

The primary advantages of this method include experimental simplicity, reduced solvent consumption, and easy work-up procedures. jmpas.com By minimizing reaction times from hours to minutes, microwave-assisted synthesis not only accelerates the research and development process but also reduces energy consumption, aligning with the core tenets of green chemistry. researchgate.netnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Dichloroquinoline Derivatives

| Method | Compound | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | 1 hour | 94% | jmpas.com |

| Microwave-Assisted | 2,4-dichloroquinolines | 50 seconds | Good | asianpubs.org |

| Conventional Heating | Fluoroquinolones | Hours | Lower | researchgate.net |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key objective in green chemistry, as it prevents pollution, reduces health and safety hazards, and lowers purification costs. Solvent-free, or solid-state, reactions offer an effective alternative. In the synthesis of quinoline derivatives, various methods have been developed that operate under solvent-free conditions, often with the aid of a catalyst and sometimes combined with microwave irradiation. mdpi.comnih.govresearchgate.net

For example, the Friedländer synthesis of polysubstituted quinolines has been successfully performed under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst, which can also be recycled. nih.gov Another approach utilizes caesium iodide as a catalyst for the reaction between 2-aminoaryl ketones and carbonyl compounds at 100°C, resulting in high yields, short reaction times, and a simple work-up. researchgate.net These methods demonstrate that the synthesis of complex heterocycles can be achieved efficiently without the need for hazardous solvents, thus minimizing the environmental footprint of the chemical process. researchgate.net

One-Pot and Cascade Reactions for Improved Atom Economy and Reduced Waste

One-pot syntheses and cascade (or tandem) reactions are strategic approaches that combine multiple reaction steps into a single, uninterrupted process. This methodology significantly improves efficiency by eliminating the need to isolate and purify intermediate compounds, which in turn reduces the consumption of solvents and reagents, and minimizes waste generation. nih.govorganic-chemistry.org These processes are designed to enhance atom economy, ensuring that a maximum proportion of the starting materials is incorporated into the final product. rsc.org

In quinoline synthesis, several one-pot procedures have been developed. For instance, a three-component, one-pot approach has been used for the sustainable synthesis of functionalized quinolones from simple, readily available starting materials. ijbpas.com Another efficient one-pot protocol involves the reaction of α-arylamino ketones in the presence of PBr3 in DMF to yield substituted quinolines. bohrium.com By designing a sequence of reactions where the product of one step is the substrate for the next within the same reaction vessel, researchers can create highly efficient and environmentally benign pathways to complex molecules like 2,3-Dichloro-6-fluoroquinoline.

Development of Reusable and Recyclable Catalysts

In the field of quinoline synthesis, significant progress has been made in developing reusable catalysts.

Magnetic Nanoparticles : Catalysts such as ZrO2-supported Fe3O4 magnetic nanoparticles (MNPs) and CuFe2O4 nanoparticles have been employed for the synthesis of quinolines. rsc.org These catalysts can be easily separated from the reaction mixture using an external magnet and have been shown to be reusable for several cycles without a significant loss of catalytic activity. rsc.org

Ionic Liquids : Brønsted-acidic ionic liquids have been used as efficient and recyclable catalysts in the Friedländer synthesis of quinolines under solvent-free conditions. mdpi.comnih.gov

Solid Acid Catalysts : The solid acid catalyst Nafion NR50 has been effectively used for quinoline synthesis under microwave conditions and can be recovered and reused. mdpi.com

These examples highlight a clear trend towards heterogeneous and easily separable catalytic systems that promote both economic and environmental sustainability in chemical manufacturing. tandfonline.com

Table 2: Examples of Reusable Catalysts in Quinoline Synthesis

| Catalyst | Type | Recovery Method | Reusability | Reference |

|---|---|---|---|---|

| ZrO2/Fe3O4-MNPs | Magnetic Nanoparticles | External Magnet | At least 3 cycles | |

| CuFe2O4 | Magnetic Nanoparticles | External Magnet | Multiple cycles | rsc.org |

| [bmim]HSO4 | Ionic Liquid | - | Recyclable | mdpi.com |

| Nafion NR50 | Solid Acid Polymer | Filtration | Recyclable | mdpi.com |

Continuous Flow Synthesis Methodologies for Process Optimization